molecular formula C7H6N4O2 B580493 Acide 2-(azidométhyl)nicotinique CAS No. 1700604-18-7

Acide 2-(azidométhyl)nicotinique

Numéro de catalogue: B580493
Numéro CAS: 1700604-18-7
Poids moléculaire: 178.151
Clé InChI: RTDBCLUAIVGVLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Azidomethyl)nicotinic acid is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is particularly notable for its use in RNA structure profiling and gene editing technologies.

Applications De Recherche Scientifique

2-(Azidomethyl)nicotinic acid has a wide range of applications in scientific research:

Analyse Biochimique

Biochemical Properties

2-(Azidomethyl)nicotinic acid interacts with RNA molecules in a process called icSHAPE . This process uses 2-(Azidomethyl)nicotinic acid in a chemoaffinity method to probe RNA structure . The compound is an azido version of the cell-permeable SHAPE reagent 2-methylnicotinic acid imidazolide (NAI) that permits the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .

Cellular Effects

The use of 2-(Azidomethyl)nicotinic acid in the icSHAPE process allows for the profiling of RNA structure within living cells . This provides valuable insights into the structure of RNA and its role in cellular processes . Additionally, the azidomethylnicotinyl (AMN) group of 2-(Azidomethyl)nicotinic acid has been demonstrated to block the function of gRNA and CRISPR systems .

Molecular Mechanism

The molecular mechanism of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA molecules. It is used in the icSHAPE process, where it reacts with the unpaired ribose of unstructured nucleotides . This allows for the tagging of 2-(Azidomethyl)nicotinic acid-modified RNA with a biotin moiety for subsequent capture via streptavidin .

Temporal Effects in Laboratory Settings

Its use in the icSHAPE process suggests that it may have a stable interaction with RNA molecules .

Metabolic Pathways

It is known that this compound is used in the icSHAPE process to probe RNA structure .

Transport and Distribution

Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .

Subcellular Localization

Its use in the icSHAPE process suggests that it may interact with RNA molecules within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide is commonly used for introducing the azido group.

    Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.

Major Products Formed:

    Substitution Reactions: Formation of azidomethyl derivatives.

    Reduction Reactions: Conversion of the azido group to an amine group.

Mécanisme D'action

The mechanism of action of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA and other nucleic acids. The azidomethylnicotinyl group can block the function of guide RNA and CRISPR systems, which can be reactivated by removing the azido groups with Staudinger reduction. This provides a means to control nucleic acid cleavage and gene editing in live cells .

Comparaison Avec Des Composés Similaires

    2-Methylnicotinic Acid Imidazolide: Another derivative of nicotinic acid used in RNA structure profiling.

    N-Methyl-Isatoic Anhydride: Used in RNA chemical modification and structure analysis.

Uniqueness: 2-(Azidomethyl)nicotinic acid is unique due to its azido group, which allows for specific interactions and modifications in nucleic acid research. Its ability to control gene editing processes sets it apart from other similar compounds .

Propriétés

IUPAC Name

2-(azidomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDBCLUAIVGVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?

A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.

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